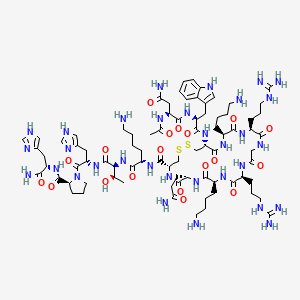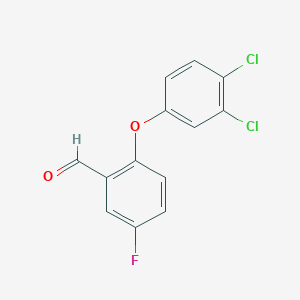
Ac-NWCKRGRKQCKTHPH-NH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Ac-Asn-Trp-Cys-Lys-Arg-Gly-Arg-Lys-Gln-Cys-Lys-Thr-His-Pro-His-NH2 (Ac-NWCKRGRKQCKTHPH-NH) is a cyclized peptide known for its strong binding affinity to heparin. This peptide inhibits the binding of amyloid precursor protein to heparin and blocks the heparin sulfate proteoglycan-dependent stimulatory effect on neurite outgrowth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Asn-Trp-Cys-Lys-Arg-Gly-Arg-Lys-Gln-Cys-Lys-Thr-His-Pro-His-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cyclization: Formation of a disulfide bridge between the cysteine residues to cyclize the peptide.
Cleavage: Removal of the peptide from the resin using a cleavage cocktail containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The cyclization step is critical and requires careful optimization to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The peptide can undergo oxidation to form disulfide bridges between cysteine residues.
Reduction: Disulfide bridges can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Performed using mild oxidizing agents like iodine or air oxidation.
Reduction: Conducted using reducing agents such as DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Achieved through SPPS by incorporating different amino acids during the coupling steps.
Major Products Formed
Cyclized Peptide: Formation of the disulfide-bridged cyclized peptide.
Reduced Peptide: Peptide with free thiol groups after reduction.
Aplicaciones Científicas De Investigación
Ac-Asn-Trp-Cys-Lys-Arg-Gly-Arg-Lys-Gln-Cys-Lys-Thr-His-Pro-His-NH2 has several applications in scientific research:
Neuroscience: Used to study the inhibition of amyloid precursor protein binding to heparin and its effects on neurite outgrowth.
Biochemistry: Employed in the investigation of peptide-heparin interactions.
Drug Development: Potential therapeutic applications in targeting amyloid-related diseases.
Mecanismo De Acción
The peptide exerts its effects by binding strongly to heparin, thereby inhibiting the interaction between amyloid precursor protein and heparin. This inhibition blocks the heparin sulfate proteoglycan-dependent stimulatory effect on neurite outgrowth, which is crucial in understanding amyloid-related pathologies .
Comparación Con Compuestos Similares
Similar Compounds
Acetylated Peptides: Peptides with acetyl groups that enhance stability and binding affinity.
Cyclized Peptides: Peptides with disulfide bridges that improve structural stability.
Uniqueness
Ac-Asn-Trp-Cys-Lys-Arg-Gly-Arg-Lys-Gln-Cys-Lys-Thr-His-Pro-His-NH2 is unique due to its specific sequence and strong binding affinity to heparin, making it a valuable tool in studying amyloid precursor protein interactions and potential therapeutic applications.
Propiedades
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H128N32O19S2/c1-42(114)65(78(131)109-58(32-46-36-93-41-99-46)79(132)113-29-13-21-61(113)77(130)107-55(66(87)119)31-45-35-92-40-98-45)112-72(125)53(18-7-10-26-84)105-75(128)59-38-133-134-39-60(111-73(126)56(30-44-34-96-48-15-4-3-14-47(44)48)108-74(127)57(33-63(86)117)100-43(2)115)76(129)104-52(17-6-9-25-83)69(122)102-49(19-11-27-94-80(88)89)67(120)97-37-64(118)101-50(20-12-28-95-81(90)91)68(121)103-51(16-5-8-24-82)70(123)106-54(71(124)110-59)22-23-62(85)116/h3-4,14-15,34-36,40-42,49-61,65,96,114H,5-13,16-33,37-39,82-84H2,1-2H3,(H2,85,116)(H2,86,117)(H2,87,119)(H,92,98)(H,93,99)(H,97,120)(H,100,115)(H,101,118)(H,102,122)(H,103,121)(H,104,129)(H,105,128)(H,106,123)(H,107,130)(H,108,127)(H,109,131)(H,110,124)(H,111,126)(H,112,125)(H4,88,89,94)(H4,90,91,95)/t42-,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,65+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRODTQMBYJNICI-GMBGMYOLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CNC=N3)C(=O)N)NC(=O)C(CCCCN)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC(=O)N)NC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC=N3)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CCC(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N)CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC(=O)N)NC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H128N32O19S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1918.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[Methyl-(1-phenyl-propyl)-amino]-ethanol](/img/structure/B3257438.png)


![7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3257460.png)

![Benzenemethanol, 5-chloro-2-[(cyclopropylmethyl)amino]-alpha-phenyl-](/img/structure/B3257472.png)


